molecular formula C9H7FN2O B13912247 5-Fluoro-2-methylquinazolin-4-ol

5-Fluoro-2-methylquinazolin-4-ol

Cat. No.: B13912247
M. Wt: 178.16 g/mol
InChI Key: FPZUXPTZQQJFTO-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4(3H)-quinazolinone: is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration: The starting material, such as 2-methylquinazolinone, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Fluorination: The amine group is then substituted with a fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or other suitable fluorinating reagents.

Industrial Production Methods

Industrial production of 5-Fluoro-2-methyl-4(3H)-quinazolinone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone ring.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or NFSI for fluorination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.

Scientific Research Applications

5-Fluoro-2-methyl-4(3H)-quinazolinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly in the development of kinase inhibitors for cancer treatment.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit the activity of epidermal growth factor receptor (EGFR) kinases by binding to the active site and preventing substrate phosphorylation. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(3H)-quinazolinone: Lacks the fluorine atom, which can result in different biological activities and chemical reactivity.

    5-Fluoroquinazolinone: Lacks the methyl group, affecting its overall properties and applications.

    4(3H)-Quinazolinone: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.

Uniqueness

5-Fluoro-2-methyl-4(3H)-quinazolinone is unique due to the combined presence of both the fluorine and methyl groups. These substituents can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13)

InChI Key

FPZUXPTZQQJFTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC=C2)F)C(=O)N1

Origin of Product

United States

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